Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
Scientific Research Applications
Supramolecular Arrangements
- Research by Graus et al. (2010) explored the preparation of diazaspiro[4.5]decane derivatives, including discussions on their molecular and crystal structures. They highlighted the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Synthesis Methods
- Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. This study contributes to the understanding of synthesis pathways and the stereoselectivity of intramolecular cyclization processes (Martin‐Lopez & Bermejo, 1998).
Applications in Medicinal Chemistry
- A study by Shukla et al. (2016) discussed the synthesis of diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine as potent CCR4 antagonists. They evaluated the compounds for their ability to induce receptor endocytosis, highlighting their potential in medicinal chemistry (Shukla et al., 2016).
Crystallographic Analysis
- Simić et al. (2021) performed a quantitative assessment of intermolecular interactions in spirohydantoin-based compounds. Their work involved single crystal X-ray crystallography and quantum chemical studies, contributing to a deeper understanding of the crystallographic properties of these compounds (Simić et al., 2021).
Cholinergic Agents
- Ishihara et al. (1992) synthesized a series of diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. They tested these compounds for muscarinic receptor binding affinity and agonistic activities, contributing to research on central cholinergic agents (Ishihara et al., 1992).
Other Research
- Aboul-Enein et al. (2014) reported on the synthesis and anticonvulsant potential of new diazaspiro[4.5]decane derivatives. Their research provides insights into the medicinal potential of these compounds in treating neurological disorders (Aboul-Enein et al., 2014).
Safety and Hazards
The safety data sheet for “Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride” suggests that it may be harmful if swallowed . In case of contact with skin or eyes, it’s recommended to rinse with water and seek medical advice if irritation persists . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-4-2-1-3-5-14)18-10-7-16(8-11-18)6-9-17-13-16/h1-5,17H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNBTSBRFXDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727802 | |
Record name | Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1086394-65-1 | |
Record name | Benzyl 2,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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